4-Iodobenzyl 2-(acetylamino)benzoate
Description
4-Iodobenzyl 2-(acetylamino)benzoate is a benzoate ester derivative characterized by a 4-iodobenzyl group attached to the carboxylate moiety and an acetylamino (-NHCOCH₃) substituent at the 2-position of the benzene ring. This compound is synthesized via condensation reactions, often involving derivatives of 4-aminobenzoic acid and iodinated benzyl halides or aldehydes .
Properties
Molecular Formula |
C16H14INO3 |
|---|---|
Molecular Weight |
395.19 g/mol |
IUPAC Name |
(4-iodophenyl)methyl 2-acetamidobenzoate |
InChI |
InChI=1S/C16H14INO3/c1-11(19)18-15-5-3-2-4-14(15)16(20)21-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
OKTZKUHNUAUQDZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)I |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | Key Substituents | Biological Activity | Applications |
|---|---|---|---|
| This compound | 4-Iodobenzyl, 2-acetylamino | Precursor to heterocycles | Drug development, radiolabeling |
| Ethyl 4-((4-Iodobenzyl)Amino)Benzoate | 4-Iodobenzyl, 4-amino | Reactive intermediate | Synthetic chemistry |
| Methyl 4-Acetamido-2-Hydroxybenzoate | 2-Hydroxy, 4-acetylamino | Antimicrobial precursor | Pharmaceutical synthesis |
| Isoamyl 4-(Dimethylamino)Benzoate | 4-Dimethylamino | Laboratory reagent | Chemical manufacturing |
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